molecular formula C13H12ClNOS B5765859 N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide

Cat. No.: B5765859
M. Wt: 265.76 g/mol
InChI Key: BWWHJOCWPLQMOZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 4-chloro-2-methylaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-chloro-2-methylaniline in anhydrous dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add thiophene-2-carboxylic acid chloride to the reaction mixture while maintaining a low temperature (0-5°C).

    Step 4: Allow the reaction to proceed at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product using an organic solvent.

    Step 6: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets such as acetylcholinesterase or butyrylcholinesterase, leading to the modulation of neurotransmitter levels and subsequent physiological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide can be compared with other similar compounds, such as:

    4-chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    Thiophene-2-carboxylic acid chloride: Another precursor used in the synthesis.

    N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: A structurally related compound with similar properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWHJOCWPLQMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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